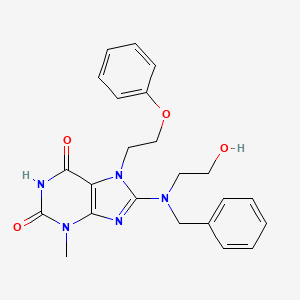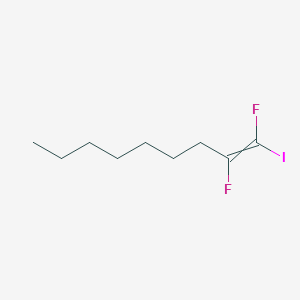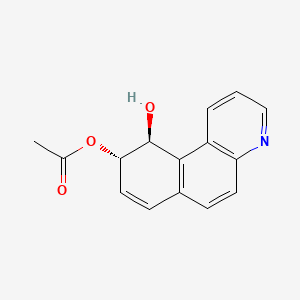
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans-: is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydrodiol group and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- typically involves the reduction of benzoquinoline derivatives followed by acetylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and acetylation is achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may involve continuous flow reactors and automated synthesis processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- undergoes various chemical reactions, including:
Oxidation: The dihydrodiol group can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully saturated benzoquinoline derivatives.
Substitution: Various substituted benzoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its dihydrodiol group is of particular interest in the study of oxidative stress and cellular metabolism .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The compound’s ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industry, Benzo(f)quinoline-9,10-diol, 9
Propriétés
Numéro CAS |
103620-35-5 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
[(9S,10S)-10-hydroxy-9,10-dihydrobenzo[f]quinolin-9-yl] acetate |
InChI |
InChI=1S/C15H13NO3/c1-9(17)19-13-7-5-10-4-6-12-11(3-2-8-16-12)14(10)15(13)18/h2-8,13,15,18H,1H3/t13-,15+/m0/s1 |
Clé InChI |
YBCWJSFBDWBPGT-DZGCQCFKSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C=CC2=C([C@@H]1O)C3=C(C=C2)N=CC=C3 |
SMILES canonique |
CC(=O)OC1C=CC2=C(C1O)C3=C(C=C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
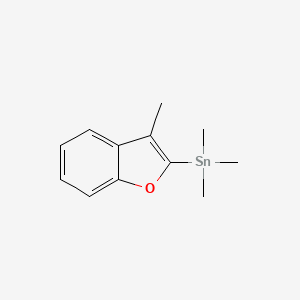
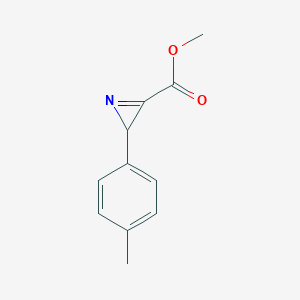
![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)
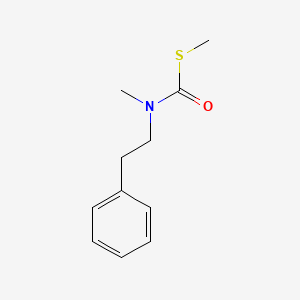
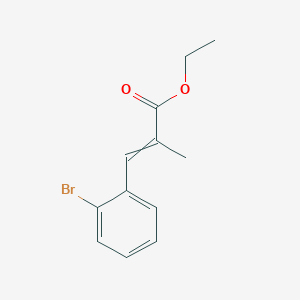
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
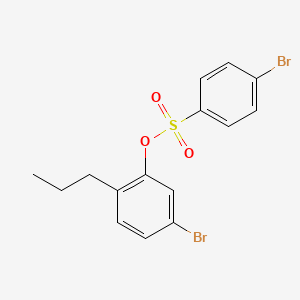
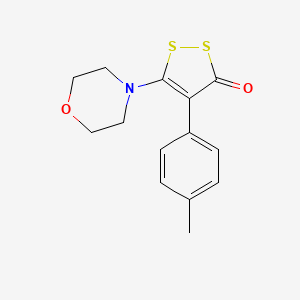
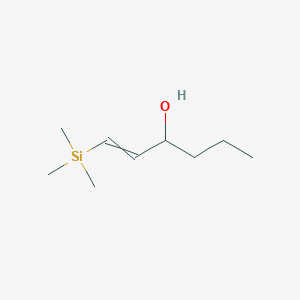
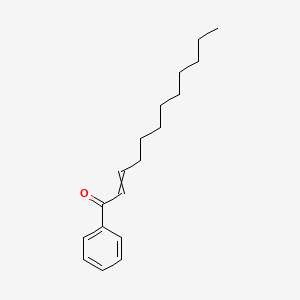
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
